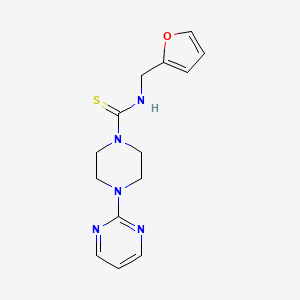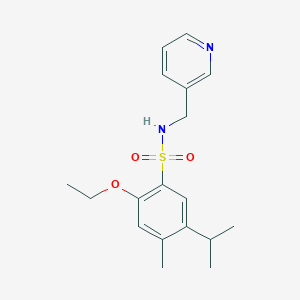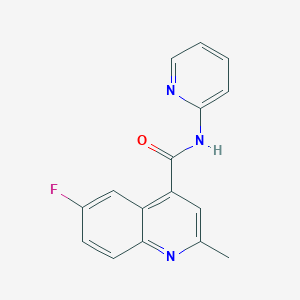
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, commonly known as FPiperazine, is a chemical compound that has been widely studied for its potential therapeutic properties. This molecule belongs to the class of piperazine derivatives, which have been extensively investigated for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of FPiperazine are discussed in
作用机制
The mechanism of action of FPiperazine is not fully understood. However, it has been reported to act on various cellular targets, including DNA, RNA, and proteins. FPiperazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of RNA. FPiperazine has been reported to inhibit the activity of protein kinases, enzymes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
FPiperazine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. FPiperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth. FPiperazine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. It has also been reported to modulate the immune system by regulating the production of cytokines, which are involved in the regulation of immune responses.
实验室实验的优点和局限性
FPiperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It has been extensively studied for its diverse biological activities, making it a promising candidate for drug development. However, FPiperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It has also been reported to exhibit cytotoxicity at high concentrations, which may limit its clinical application.
未来方向
There are several future directions for the study of FPiperazine. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. The development of FPiperazine derivatives with improved efficacy and reduced toxicity is also a promising direction for future research. The use of FPiperazine in combination with other drugs or therapies may enhance its therapeutic efficacy. The exploration of FPiperazine as a potential therapeutic agent for other diseases, such as viral infections and autoimmune diseases, is also an interesting direction for future research.
合成方法
FPiperazine is synthesized by reacting 2-amino-4-(2-pyrimidinyl)piperazine with 2-furancarboxaldehyde and thiourea in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of FPiperazine as a yellow solid. The yield of the reaction is reported to be around 70%.
科学研究应用
FPiperazine has been studied for its potential as a therapeutic agent in various diseases. It has been reported to possess antitumor, antifungal, antiviral, and antibacterial properties. FPiperazine has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. FPiperazine has been reported to have antiviral activity against the influenza virus and HIV-1.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c21-14(17-11-12-3-1-10-20-12)19-8-6-18(7-9-19)13-15-4-2-5-16-13/h1-5,10H,6-9,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWXHXXPRPOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)





![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)